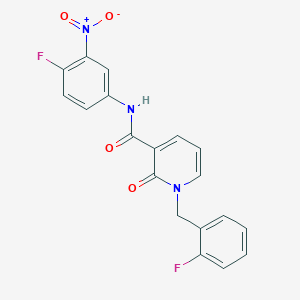

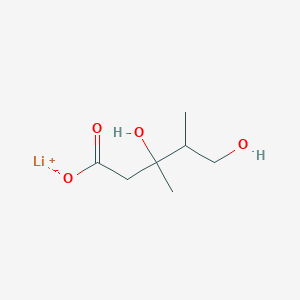

![molecular formula C20H17F3N2O3S2 B2385553 N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide CAS No. 1116017-33-4](/img/structure/B2385553.png)

N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, which is electron-deficient and can act as a base and a nucleophile. The benzamide group could also influence the compound’s reactivity .Scientific Research Applications

Solid Phase Synthesis and Crystal Structure

N-p-Methylbenzyl benzamide, a related compound, was synthesized using solid phase synthesis techniques, showing the potential of such compounds in material synthesis and characterization. The study detailed the crystal structure, demonstrating the intermolecular hydrogen bonding within the crystal, highlighting its significance in understanding compound stability and interactions (Luo & Huang, 2004).

Histone Deacetylase Inhibition

A compound with structural similarities, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), was identified as a selective histone deacetylase (HDAC) inhibitor, highlighting the use of such compounds in cancer research. This particular compound demonstrated significant antitumor activity in vivo and has entered clinical trials, indicating the potential therapeutic applications of related compounds in oncology (Zhou et al., 2008).

Crystal Morphology and Optical Properties

Research on N-(4-methylbenzyl)benzamide focused on synthesis, crystal structure, and characterization, including geometrical modelling of crystal morphology and Hirshfeld surface analysis. This work emphasizes the material's potential in optical and piezoelectric applications due to its unique physical properties, such as transmittance, optical band gap, UV cutoff wavelength, and photoluminescence emission spectrum (Goel et al., 2017).

Potential for Analgesic Properties

Another study explored the chemical modification of related molecules to enhance their analgesic properties, demonstrating the potential application of these compounds in developing new analgesics. This research indicated that structural modifications could lead to increased biological activity, suggesting a path for the development of novel pain management therapies (Ukrainets et al., 2015).

properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3S2/c1-25(30(27,28)16-5-3-2-4-6-16)17-11-12-29-18(17)19(26)24-13-14-7-9-15(10-8-14)20(21,22)23/h2-12H,13H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYRZHKHGZBXTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

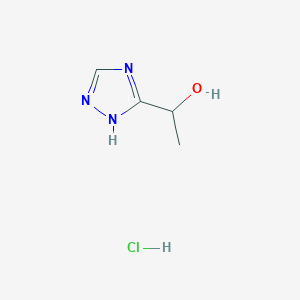

![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)

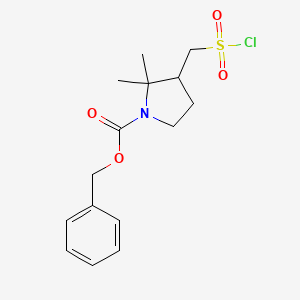

![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)

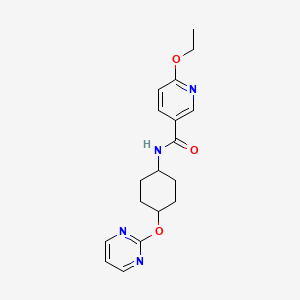

![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)

![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)

![2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2385486.png)

![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)